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Compound of Interest

Compound Name: Pinaverium bromide-d4

Cat. No.: B12415159

An In-Depth Technical Guide to the In-Vitro Metabolism of Pinaverium Bromide-d4

Introduction

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, exhibiting
selectivity for the smooth muscle cells of the gastrointestinal (Gl) tract.[1][2][3] Its primary
mechanism of action involves inhibiting the influx of calcium ions into these cells by blocking L-
type voltage-dependent calcium channels, which leads to muscle relaxation and alleviation of
spasms and pain associated with conditions like Irritable Bowel Syndrome (IBS).[1][4][5] Due to
its quaternary ammonium structure, pinaverium bromide has low systemic absorption and acts
locally within the Gl tract.[3]

Pinaverium bromide-d4 is a deuterium-labeled version of the parent compound.[6][7]
Deuterium labeling is a common strategy in drug development. It can be used to create internal
standards for quantitative bioanalysis or to develop new chemical entities with potentially
altered metabolic profiles. The substitution of hydrogen with deuterium can lead to a stronger
carbon-deuterium bond, which may slow the rate of metabolic reactions that involve the
cleavage of this bond, a phenomenon known as the "kinetic isotope effect."[8] This guide
provides a comprehensive overview of the known metabolic pathways of pinaverium bromide
and outlines detailed experimental protocols for investigating the in-vitro metabolism of its
deuterated analog, Pinaverium bromide-d4.

Known and Predicted Metabolic Pathways

Preclinical studies indicate that pinaverium bromide undergoes extensive hepatic metabolism.
[1] The primary metabolic transformations identified for the parent compound involve a
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combination of Phase | reactions.[9]

Key Metabolic Reactions for Pinaverium Bromide:[9]

o O-Demethylation: Removal of one of the methoxy groups from the dimethoxybenzyl moiety.
o Hydroxylation: Addition of a hydroxyl group to the norpinanyl ring.

e N-Debenzylation and Ring Opening: Elimination of the benzyl group followed by the opening
of the morpholine ring.

For Pinaverium bromide-d4, the deuterium atoms are located on the ethyl chain connecting
the morpholine nitrogen to the ether oxygen. While these positions are not the primary reported
sites of metabolism for the parent drug, the deuteration could potentially influence the overall
metabolic rate and profile through secondary effects. The primary metabolic pathways are
expected to be similar to the non-deuterated compound.

4 Phase | Metabolites )

O-Demethylation
(CYP450) P O-Demethylated Metabolite

Pinaverium Bromide

Hydroxylation _
Pinaverium Bromide (CYP450) Hydroxylz_;lted Met.abollte
) (Norpinanyl Ring)

N-Debenzylation &

Ring Scission
(CYP450) N-Debenzylated Metabolite
+ Morpholine Ring Opening

J

Click to download full resolution via product page

Caption: Proposed metabolic pathway of Pinaverium Bromide.

Experimental Protocols for In-Vitro Studies
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To characterize the in-vitro metabolic profile of Pinaverium bromide-d4, a series of standard
assays are required. These include metabolic stability assessment and metabolite identification
studies, typically using human liver microsomes (HLMs) or hepatocytes.

Metabolic Stability Assay

This assay determines the rate at which the compound is metabolized by liver enzymes,
providing key parameters like in-vitro half-life (t%2) and intrinsic clearance (Clint).[10]

Methodology:

e Preparation: Human liver microsomes (HLMs) are thawed on ice. A master solution of
Pinaverium bromide-d4 (e.g., 1 uM) is prepared in an appropriate buffer (e.g., 0.1 M
potassium phosphate, pH 7.4).

e Incubation Setup: In a 96-well plate, HLM protein (e.g., 0.5 mg/mL) is pre-warmed with the
buffer at 37°C for 10 minutes.[11]

o Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-
regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate
dehydrogenase) to the wells containing the HLM and test compound.[11] A control incubation
is run in parallel without the NADPH system to assess non-enzymatic degradation.

o Time Points: Aliquots are removed from the incubation mixture at specific time points (e.g., 0,
5, 15, 30, 45, and 60 minutes).

e Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold
organic solvent, typically acetonitrile (ACN), containing an internal standard (e.g., a
structurally unrelated compound like itraconazole or verapamil).[12][13]

o Sample Processing: The quenched samples are centrifuged to precipitate proteins. The
supernatant is then transferred for analysis.

e Analysis: The concentration of the remaining Pinaverium bromide-d4 is quantified using a
validated LC-MS/MS method.
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» Data Analysis: The natural logarithm of the percentage of Pinaverium bromide-d4
remaining is plotted against time. The slope of the linear regression gives the elimination rate
constant (k). The in-vitro half-life is calculated as t%2 = 0.693/k.

Metabolite Identification (MetID) Study

This study aims to identify the chemical structures of metabolites formed during incubation.
Methodology:

e Incubation: A higher concentration of Pinaverium bromide-d4 (e.g., 10 uM) is incubated
with HLMs or cryopreserved human hepatocytes (which contain both Phase | and Phase II
enzymes) for a longer period (e.g., 60-120 minutes) under the same conditions as the
stability assay.[14]

o Sample Processing: The reaction is quenched with cold ACN. Samples are centrifuged, and
the supernatant is often concentrated by evaporation and reconstituted in a smaller volume
of mobile phase to increase metabolite detection sensitivity.

e Analysis: The samples are analyzed using high-resolution mass spectrometry (HRMS), such
as a Q-TOF or Orbitrap instrument, coupled with liquid chromatography.[15]

o Data Interpretation: The data is processed to find potential metabolite peaks by searching for
mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation,
-14 Da for O-demethylation) relative to the parent drug. The fragmentation patterns (MS/MS
spectra) of the parent drug and potential metabolites are compared to elucidate the site of
metabolic modification.[16]
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Caption: General workflow for in-vitro drug metabolism studies.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12415159?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Data Presentation (lllustrative)

Quantitative data from these studies should be presented in a clear, tabular format. The
following tables are illustrative examples of how results for Pinaverium bromide-d4 could be
reported.

Table 1: lllustrative Metabolic Stability of Pinaverium Bromide-d4 in Human Liver Microsomes

Parameter Value

HLM Concentration 0.5 mg/mL

Initial Substrate Conc. 1uM

In-vitro Half-Life (t¥2) 25 min

Intrinsic Clearance (Clint) 55.4 pL/min/mg protein

| % Remaining at 60 min | 18.9% |

Table 2: lllustrative Metabolites of Pinaverium Bromide-d4 Identified in HLM Incubations

. Proposed . Relative
Metabolite ID . . Mass Shift (Da)
Biotransformation Abundance (%)
M1 O-Demethylation -14.0157 35
M2 Hydroxylation +15.9949 28
M3 N-Debenzylation -91.0548 15

| M4 | Dihydroxylation | +31.9898 | 8 |

Analytical Methodologies

A robust and sensitive analytical method, typically UPLC-MS/MS, is critical for the accurate
guantification of Pinaverium bromide-d4 and the detection of its metabolites.

Table 3: Example LC-MS/MS Parameters for Analysis
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Parameter Condition

LC System Waters ACQUITY UPLC or equivalent[12]
Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7

Column

Hm)[16]

Mobile Phase A

0.1% Formic Acid in Water

Mobile Phase B

Acetonitrile (ACN)[17]

Flow Rate 0.4 mL/min
) Linear gradient from 5% to 95% B over several
Gradient .
minutes
Column Temperature 45°CJ[18]
Injection Volume 2-5 L

MS System

Triple Quadrupole (for quantification) or Q-
TOF/Orbitrap (for MetID)

lonization Mode

Electrospray lonization Positive (ESI+)

MRM Transition (Parent)

To be determined experimentally (e.g., m/z
515.2 -> 230)

MRM Transition (IS)

Dependent on internal standard used

| Collision Energy | To be optimized (e.g., 18 V for parent compound)[12] |

Conclusion

The in-vitro metabolism of Pinaverium bromide-d4 is predicted to follow pathways similar to

its non-deuterated parent, primarily involving O-demethylation, hydroxylation, and N-

debenzylation.[9] The deuterium labeling on the ethyl chain is not expected to block these

primary metabolic routes but may subtly influence the overall rate of metabolism. The

experimental protocols detailed in this guide provide a robust framework for researchers to

definitively characterize the metabolic stability and identify the metabolites of Pinaverium

bromide-d4. The resulting data are essential for understanding its pharmacokinetic profile and

for its application in further drug development and research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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